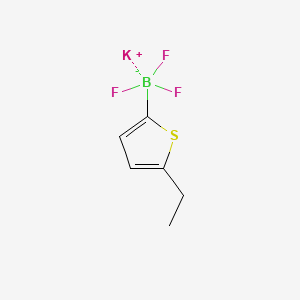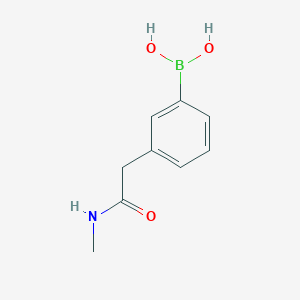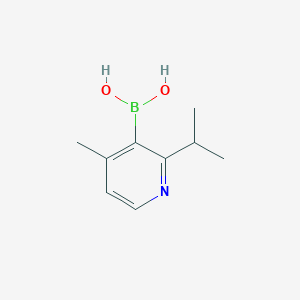
5-Ethylpyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethylpyridazine-3-carboxylic acid: is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of an ethyl group at the fifth position and a carboxylic acid group at the third position of the pyridazine ring. Pyridazine derivatives are known for their diverse pharmacological activities and are used in various fields, including medicinal chemistry and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
From Pyridazine Derivatives:
Starting Material: Pyridazine-3-carboxylic acid.
Reaction: Alkylation with ethyl halides in the presence of a base such as potassium carbonate.
Conditions: Reflux in an appropriate solvent like dimethylformamide.
Product: 5-Ethylpyridazine-3-carboxylic acid.
-
From Ethylpyridazine:
Starting Material: 5-Ethylpyridazine.
Reaction: Carboxylation using carbon dioxide under high pressure.
Conditions: Presence of a catalyst such as palladium on carbon.
Industrial Production Methods:
Industrial production typically involves the optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Acidic or neutral medium.
Products: Oxidized derivatives of 5-Ethylpyridazine-3-carboxylic acid.
-
Reduction:
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions.
Products: Reduced derivatives, such as alcohols or amines.
-
Substitution:
Reagents: Halogenating agents like thionyl chloride.
Conditions: Reflux in an inert solvent.
Products: Halogenated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidized Products: Carboxyl derivatives.
Reduced Products: Alcohols, amines.
Substituted Products: Halogenated pyridazines
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Antimicrobial Agents: Exhibits antimicrobial properties against various bacterial strains.
Enzyme Inhibition: Used in the study of enzyme inhibition mechanisms.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals due to its biological activity.
Therapeutic Agents: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry:
Agrochemicals: Used in the formulation of herbicides and pesticides.
Material Science: Utilized in the development of new materials with specific properties .
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: Binds to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction Pathways: Interferes with signal transduction pathways, leading to altered cellular functions.
Mechanism:
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor-mediated signaling pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Pyridazine-3-carboxylic acid: Lacks the ethyl group at the fifth position.
5-Methylpyridazine-3-carboxylic acid: Contains a methyl group instead of an ethyl group.
Pyridazine-4-carboxylic acid: Carboxylic acid group at the fourth position.
Uniqueness:
Ethyl Group: The presence of the ethyl group at the fifth position enhances its lipophilicity and may affect its biological activity.
Positional Isomerism: The position of the carboxylic acid group influences its reactivity and interaction with biological targets.
Pharmacological Profile: Exhibits unique pharmacological properties compared to its analogs, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C7H8N2O2 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
5-ethylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c1-2-5-3-6(7(10)11)9-8-4-5/h3-4H,2H2,1H3,(H,10,11) |
Clé InChI |
JMJQJZADKFRQLI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NN=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride](/img/structure/B15298932.png)
![tert-butyl (1RS,2RS&,4SR&,7SR)-3-oxa-9-azatricyclo[5.2.0.0,2,4]nonane-9-carboxylate](/img/structure/B15298939.png)
![tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15298942.png)

![rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15298952.png)
![5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15298958.png)
![Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B15298965.png)
![3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15298995.png)



![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-2'-one](/img/structure/B15299008.png)

